molecular formula C10H12ClNO3S2 B2502227 N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide CAS No. 13700-06-6

N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide

Cat. No.: B2502227
CAS No.: 13700-06-6
M. Wt: 293.78
InChI Key: KTWFVGIWJUUJCK-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroethylsulfanylsulfonyl)phenyl]acetamide (CAS: 13700-06-6; synonyms: AC1NP8MU, ZINC5495546 ) is a sulfonamide-containing acetamide derivative. Its structure features a phenyl ring substituted at the para position with a sulfanylsulfonyl (–S–SO₂–) group linked to a 2-chloroethyl (–CH₂CH₂Cl) chain, while the acetamide (–NHCOCH₃) moiety occupies the opposite para position (Figure 1).

Properties

IUPAC Name

N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S2/c1-8(13)12-9-2-4-10(5-3-9)17(14,15)16-7-6-11/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWFVGIWJUUJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)SCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in antibacterial and analgesic applications. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and case studies related to this compound.

Synthesis of this compound

The synthesis of this compound involves several steps, including the reaction of substituted phenols with chloroacetyl chloride to form acetamide derivatives. The final structure is confirmed through techniques such as FTIR and NMR spectroscopy. The compound's synthesis is crucial for understanding its biological activity and potential therapeutic applications.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of various derivatives of acetamide compounds against different bacterial strains. For instance, a study reported promising antibacterial activities against Xanthomonas oryzae and Xanthomonas axonopodis, with effective concentrations (EC50) indicating significant bactericidal effects. The minimum effective concentration for certain derivatives was found to be lower than that of established antibacterial agents like bismerthiazol and thiodiazole copper, suggesting that these compounds could serve as potential leads in antibacterial drug development .

Table 1: Antibacterial Activity of N-Phenylacetamide Derivatives

CompoundEC50 (µM)Bacterial Strain
A1156.7Xanthomonas oryzae
A2230.5Xanthomonas axonopodis
A3545.2Thiodiazole copper

Analgesic Activity

In addition to antibacterial properties, this compound has been investigated for its analgesic effects. A study utilized the Eddy hot plate method to assess the analgesic activity in rats, demonstrating that certain derivatives exhibited comparable or superior efficacy compared to conventional analgesics like Diclofenac. The results suggest a promising avenue for pain management applications .

Table 2: Analgesic Activity of Acetamide Derivatives

CompoundPain Relief Duration (min)Comparison with Diclofenac
5cb45Superior
5cc40Comparable

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the benzene ring in enhancing biological activity. Electron-withdrawing groups at the para position were found to increase bactericidal activity significantly compared to electron-donating groups. This relationship underscores the necessity for careful molecular design when developing new derivatives for targeted biological effects .

Case Studies

Case studies involving this compound have provided deeper insights into its pharmacological potential. For instance, a qualitative research approach highlighted individual responses to treatment in clinical settings, emphasizing the compound's efficacy and safety profile in real-world applications . These case studies are instrumental in understanding patient experiences and the compound's impact on health outcomes.

Scientific Research Applications

Medicinal Chemistry

N-[4-(2-chloroethylsulfanylsulfonyl)phenyl]acetamide is a derivative of phenylacetamide that has been studied for its anticonvulsant properties. Research has shown that similar compounds can act as effective anticonvulsants in animal models. For instance, derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide were synthesized and evaluated for their anticonvulsant activity, demonstrating the potential for this compound to be developed into a therapeutic agent for epilepsy .

Case Study: Anticonvulsant Activity

  • Objective : To evaluate the anticonvulsant activity of synthesized derivatives.
  • Methods : Compounds were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents.
  • Results : Certain derivatives showed significant protection against seizures, indicating a promising avenue for further development .

Antimicrobial Research

The compound has also been investigated for its antimicrobial properties. Studies on related chloroacetamides have revealed their effectiveness against various pathogens, including Gram-positive bacteria and methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in these compounds, such as the presence of halogenated substituents on the phenyl ring, enhance their lipophilicity and biological activity .

Case Study: Antimicrobial Potential

  • Objective : To assess the antimicrobial efficacy of newly synthesized N-(substituted phenyl)-2-chloroacetamides.
  • Methods : Quantitative structure-activity relationship (QSAR) analysis was performed alongside standard antimicrobial testing.
  • Results : Compounds demonstrated varying degrees of effectiveness against Gram-positive bacteria and yeasts, suggesting that this compound could be further explored as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in medicinal chemistry. The activity of this compound can be influenced by its molecular structure. Variations in substituents on the phenyl ring can alter its pharmacological properties, making it essential to investigate how these changes impact efficacy and safety profiles .

Table 1: Anticonvulsant Activity Results

Compound IDED50 MES (mg/kg)TD50 NT (mg/kg)Protective Index
2052.30>500>9.56
Phenytoin28.10>100>3.6

Table 2: Antimicrobial Activity Against Pathogens

Compound IDTarget PathogenMinimum Inhibitory Concentration (MIC)
SP1Staphylococcus aureus8 µg/mL
SP4Methicillin-resistant S. aureus16 µg/mL
SP8Candida albicans32 µg/mL

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The target compound is compared with structurally related acetamide derivatives in Table 1. Key differences lie in the substituents on the phenyl ring and the sulfonamide/sulfanyl groups.

Table 1: Structural and Functional Group Comparison

Compound Name Substituent on Phenyl Ring Functional Groups Molecular Weight Key References
N-[4-(2-Chloroethylsulfanylsulfonyl)phenyl]acetamide –S–SO₂–CH₂CH₂Cl (para) Sulfanylsulfonyl, Chloroethyl 322.80 g/mol
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide –NHSO₂–Cyclohexyl (para) Sulfamoyl, Cyclohexyl 312.39 g/mol
N-(4-(4-Chlorophenylsulfamoyl)phenyl)acetamide –NHSO₂–(4-Cl-C₆H₄) (para) Sulfamoyl, Chlorophenyl 338.79 g/mol
N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide –NHSO₂–Piperazine (para) Sulfamoyl, Piperazine 283.33 g/mol
2-Chloro-N-(4-fluorophenyl)acetamide –Cl (ortho to acetamide), –F (para) Chloro, Fluoro 201.62 g/mol

Pharmacological Activity Comparison

Analgesic and Anti-inflammatory Profiles
  • Compound 35 (N-[4-(4-Methylpiperazinylsulfonyl)phenyl]acetamide): Exhibits analgesic activity comparable to paracetamol, likely due to the electron-donating piperazine group enhancing sulfonamide bioavailability .
  • Compound 36 (N-(4-Diethylsulfamoylphenyl)acetamide): Shows anti-hypernociceptive activity in inflammatory pain models, attributed to the diethylsulfamoyl group’s lipophilicity improving blood-brain barrier penetration .
Reactivity and Stability
  • The sulfanylsulfonyl (–S–SO₂–) group in the target compound is more reactive than sulfamoyl (–NHSO₂–) groups in analogs (e.g., ) due to the labile S–S bond, which may facilitate prodrug activation or metabolic degradation .

Physicochemical Properties

  • Lipophilicity (LogP): The 2-chloroethylsulfanylsulfonyl group increases LogP (~2.8) compared to piperazine-substituted analogs (LogP ~1.5) , suggesting improved lipid solubility.
  • Hydrogen Bonding: The acetamide group (–NHCOCH₃) forms intramolecular hydrogen bonds (e.g., N–H···O in ), stabilizing the molecule in aqueous environments.

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